
3-(3-Methylphenoxy)propan-1-ol
Overview
Description
3-(3-Methylphenoxy)propan-1-ol is a secondary alcohol with a phenoxy group substituted at the meta position with a methyl group. Its molecular formula is C10H14O2, and it features a propan-1-ol backbone linked to a 3-methylphenoxy moiety. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its versatile structure, which allows for functionalization and modulation of physicochemical properties.
Preparation Methods
Common Synthetic Routes
Williamson Ether Synthesis Approach
The most widely used method for preparing aryl alkyl ethers like 3-(3-Methylphenoxy)propan-1-ol is the Williamson ether synthesis. This involves:
- Step 1: Deprotonation of 3-methylphenol (m-cresol) with a strong base (e.g., sodium hydride, potassium carbonate) to form the phenolate ion.
- Step 2: Reaction of the phenolate ion with a suitable alkyl halide or tosylate derivative of propan-1-ol, typically 3-chloropropanol or 3-bromopropanol, under nucleophilic substitution conditions (usually SN2).
This method provides a direct route to the ether linkage with good selectivity and yields.
Alternative Alkylation Using Epoxides
Another approach involves the ring-opening of epoxides:
- Step 1: Reaction of 3-methylphenol with epichlorohydrin or glycidol under basic or acidic catalysis.
- Step 2: The phenol attacks the less hindered carbon of the epoxide ring, opening it to form the this compound structure.
This method can offer regioselectivity and mild reaction conditions.
Detailed Preparation Method Example
Preparation via Williamson Ether Synthesis
Step | Reagents & Conditions | Description | Expected Outcome |
---|---|---|---|
1 | 3-Methylphenol + NaH (or K2CO3) in dry DMF or DMSO | Formation of phenolate ion | Phenolate ion ready for nucleophilic attack |
2 | Addition of 3-chloropropan-1-ol or 3-bromopropan-1-ol, heating at 50-80°C | SN2 reaction to form ether bond | Formation of this compound |
3 | Workup: aqueous quench, extraction, purification by distillation or chromatography | Isolation of pure product | High purity this compound |
- Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the phenolate ion.
- Mild heating accelerates the reaction without promoting side reactions.
- Base choice affects reaction rate and selectivity; potassium carbonate is often preferred for milder conditions.
Research Findings and Yield Data
While specific literature on this compound is limited, analogous compounds prepared by Williamson ether synthesis typically achieve:
Parameter | Typical Range |
---|---|
Reaction temperature | 50–80 °C |
Reaction time | 4–24 hours |
Yield | 70–90% |
Purity | >95% after purification |
These data are consistent with ether synthesis protocols reported in organic synthesis literature.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Typical Yield | Selectivity |
---|---|---|---|---|
Williamson Ether Synthesis | Straightforward, high yield, scalable | Requires strong base, possible side reactions | 75–90% | High (SN2 favored) |
Epoxide Ring-Opening | Mild conditions, regioselective | Epoxide availability, possible polymerization | 60–85% | Moderate to high |
Direct Alkylation with Alkyl Halides | Simple reagents | Lower selectivity, side products | 50–70% | Moderate |
Additional Considerations
- Purification: Post-reaction mixtures often require extraction and chromatographic purification to remove unreacted starting materials and side products.
- Catalysts: Phase-transfer catalysts can be employed to enhance reaction rates in biphasic systems.
- Environmental Impact: Use of greener solvents and bases is an area of ongoing research to improve sustainability.
Scientific Research Applications
3-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with phenolic moieties.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)propan-1-ol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(S)-2-Methyl-3-(3-(Trifluoromethyl)phenoxy)propan-1-ol
- Structure: Differs by a trifluoromethyl (-CF3) group replacing the methyl (-CH3) on the phenoxy ring and an additional methyl group at the C2 position of the propanol chain.
- Synthesis: Synthesized from (S)-3-bromo-2-methylpropan-1-ol and 3-(trifluoromethyl)phenol, achieving >99% enantiomeric purity via chiral HPLC .
3-(3-(Dimethylamino)phenoxy)propan-1-ol
- Structure: Features a dimethylamino (-N(CH3)2) group instead of methyl on the phenoxy ring.
- Properties: The electron-donating -N(CH3)2 group increases the basicity of the phenoxy oxygen, altering solubility and reactivity.
3-(2-Chloro-6-fluorophenyl)propan-1-ol
- Structure : Substituted with chlorine (Cl) and fluorine (F) at the ortho positions of the phenyl ring.
- Properties : Halogen atoms introduce electron-withdrawing effects, reducing ring electron density and enhancing stability against oxidation. Such derivatives are intermediates in agrochemicals .
Variations in the Propanol Chain
3-(Pyridin-3-yl)propan-1-ol
- Structure: Replaces the phenoxy group with a pyridin-3-yl ring.
- Applications : Exhibits neuroprotective and anti-inflammatory activity due to the nitrogen atom in the pyridine ring, which facilitates hydrogen bonding and solubility in aqueous media .
N1-PrOH-TBBi (3-(4,5,6,7-Tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol)
- Structure: Contains a tetrabrominated benzodiazolyl group instead of phenoxy.
- Applications : Acts as a dual inhibitor of protein kinases CK2 and PIM-1, with bromine atoms enhancing binding affinity to hydrophobic enzyme pockets .
Functional Group Modifications
3-(2,5-Diaminophenyl)propan-1-ol
- Structure: Features amino (-NH2) groups at the 2 and 5 positions of the phenyl ring.
- Applications: Used in hair dye formulations due to its ability to form stable quinone intermediates upon oxidation .
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol
- Structure : Includes methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups on the phenyl ring.
Solubility and Polarity
- 3-(3-Methylphenoxy)propan-1-ol: Moderate solubility in polar solvents (e.g., ethanol, THF) due to the hydroxyl and phenoxy groups.
- Trifluoromethyl analog : Higher lipophilicity (logP ~2.8) compared to the methyl derivative (logP ~2.2) due to -CF3 .
- Pyridinyl derivative : Enhanced water solubility from the pyridine nitrogen, making it suitable for biological applications .
Biological Activity
3-(3-Methylphenoxy)propan-1-ol, with the molecular formula C₁₀H₁₄O, is an organic compound characterized by its propan-1-ol backbone substituted with a 3-methylphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
The biological activity of this compound is largely attributed to its phenolic structure, which allows it to interact with various molecular targets in biological systems. The hydroxyl group (-OH) enables the formation of hydrogen bonds with proteins and enzymes, potentially modulating their activities. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert specific effects on cellular pathways.
Types of Reactions
The compound can participate in several chemical reactions:
- Oxidation : It can be oxidized to form 3-(3-Methylphenoxy)propanoic acid using agents like potassium permanganate.
- Reduction : It can be reduced to 3-(3-methylphenoxy)propan-1-amine using lithium aluminum hydride.
- Substitution : The hydroxyl group can be replaced in nucleophilic substitution reactions, leading to various derivatives.
Medicinal Chemistry
Research indicates that this compound may serve as a building block for synthesizing pharmaceuticals. Its phenolic moiety is particularly attractive for drug development due to its potential bioactivity. For instance, derivatives of this compound are being explored for their anticancer and antimicrobial properties .
Case Studies
- Anticancer Activity : In a study evaluating novel phenoxypropanol derivatives, compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines such as K562 leukemia cells. The structure-activity relationship indicated that modifications in the phenolic group could enhance biological activity .
- Antimicrobial Properties : Other studies have shown that phenolic compounds can exhibit antimicrobial activity. The presence of the methyl group in the para position significantly influences the efficacy of these compounds against various pathogens .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Biological Activity |
---|---|---|
3-(4-Methylphenoxy)propan-1-ol | Structure | Similar pharmacological profile; potential anti-inflammatory effects |
3-(2-Methylphenoxy)propan-1-ol | Structure | Increased solubility; evaluated for drug formulation |
3-Phenoxypropan-1-ol | Structure | Lacks methyl substitution; lower bioactivity compared to methyl-substituted variants |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Methylphenoxy)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 3-methylphenol and a propane-1,3-diol derivative. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like K₂CO₃ to enhance ether bond formation. For example, analogous syntheses of 3-(3,4-dimethoxyphenyl)propan-1-ol achieved yields >80% using similar conditions . Kinetic studies under varying pH and stoichiometric ratios are recommended to resolve yield inconsistencies.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the methylphenoxy group’s substitution pattern (e.g., aromatic protons at δ 6.7–7.2 ppm) and propanol chain integrity.
- HPLC-MS : Quantify purity (>95%) and detect byproducts like unreacted 3-methylphenol.
- FTIR : Validate hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups. Cross-referencing with databases (e.g., PubChem) ensures structural alignment .
Q. How can purification challenges (e.g., viscous intermediates) be addressed during isolation?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates polar byproducts. For viscous residues, derivatization (e.g., acetylation of the hydroxyl group) improves crystallinity. Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) is viable for thermally stable batches .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in stereoselective modifications of this compound?
- Methodological Answer : Steric hindrance from the 3-methylphenoxy group may limit nucleophilic attack at the β-position. Computational modeling (DFT) can map electron density to predict regioselectivity. For example, fluorinated analogs like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol show altered reactivity due to electronic effects of substituents . Experimental validation via Hammett plots or isotopic labeling is advised.
Q. How do solvent effects influence the compound’s stability in catalytic applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the hydroxyl group via hydrogen bonding but may promote oxidation. Stability studies under inert atmospheres (N₂/Ar) with antioxidants (e.g., BHT) are critical. Accelerated degradation tests (40–60°C) coupled with GC-MS can identify decomposition pathways .
Q. What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Use LC-QTOF-MS to detect metabolites (e.g., glucuronidated or oxidized derivatives) that alter activity.
- Permeability Assays : Compare Caco-2 cell monolayer absorption with in vivo bioavailability. Structural analogs like 3-Phenyl-1-(piperidin-4-yl)propan-1-ol hydrochloride show reduced efficacy due to poor blood-brain barrier penetration .
Q. Data Contradiction Analysis
Q. Why do toxicity studies report conflicting LD₅₀ values for this compound?
- Methodological Answer : Variability arises from differences in administration routes (oral vs. dermal) and test species (rodents vs. zebrafish). Standardize protocols per OECD Guidelines 423 (acute toxicity) and validate purity (>99%) to eliminate impurity-driven effects. Cross-reference with structurally similar compounds (e.g., 3-(3-Chlorophenyl)propan-1-ol) to contextualize results .
Q. Methodological Resources
Properties
IUPAC Name |
3-(3-methylphenoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8,11H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTWRCVKEPMXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485190 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-21-2 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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